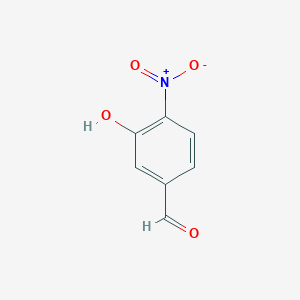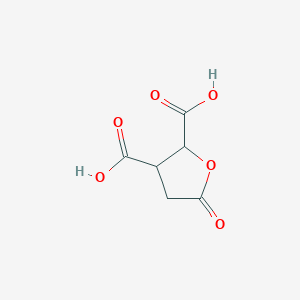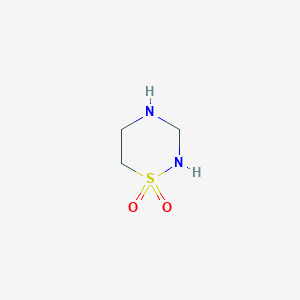
牛磺酸酰胺
描述
Taurultam is a derivative of Taurolidine . It possesses a bactericidal effect and in aqueous solutions, it exists in equilibrium with taurolidine .
Synthesis Analysis
Taurolidine in a biological environment exists in equilibrium with taurultam derivatives. This is described theoretically as a 2-step process without an energy barrier: formation of cationic taurolidine followed by a nucleophilic attack of O (hydroxyl) on the exocyclic C (methylene). A concerted mechanism describes the further hydrolysis of the taurolidine derivative methylol-taurultam .
Molecular Structure Analysis
Taurultam has a molecular formula of CHNOS . The crystal structure features two independent molecules linked through intermolecular H-bonds with one of them somewhat positively charged .
Chemical Reactions Analysis
Taurolidine is unstable in aqueous solution and breaks down into derivatives which are thought to be responsible for the biological activity . The interaction of methylol-taurultam with the diaminopimelic NH2 group in the E. coli bacteria cell wall (peptidoglycan) has a negative ΔG value (−38.2 kcal/mol) but a high energy barrier (45.8 kcal/mol) suggesting no reactivity .
Physical And Chemical Properties Analysis
Taurultam has a density of 1.3±0.1 g/cm3, a boiling point of 273.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.2±3.0 kJ/mol and a flash point of 119.4±30.1 °C .
科学研究应用
Anti-Neoplastic Therapy
Taurultam has been identified as having anti-proliferative and cell death-inducing capacities, particularly in the context of malignant pancreatic carcinoma. It is a derivative of substance 2250, an innovative structural analogue that exhibits significant anti-neoplastic effects both in vitro and in vivo .
Interaction with Bacterial Cell Walls
Taurultam derivatives, specifically methylol-taurultam, have been studied for their interactions with bacterial cell walls. These interactions involve a chemical cross-linking process with the protein part of the bacterial cell-wall constituents of endotoxins and exotoxins .
作用机制
Target of Action
Taurultam, a derivative of the taurine amino-acid, primarily targets bacterial cells . It shows broad antibacterial action against gram-positive and gram-negative bacteria, mycobacteria, and some clinically relevant fungi . It inhibits the adherence of Escherichia coli and Staphylococcus aureus to human epithelial and fibroblast cells .
Mode of Action
Taurultam interacts with its targets by irreversibly binding its methylol groups to microbial cell walls . This interaction results in a loss of cell wall integrity and eventual cell death . Additionally, it reduces bacterial adhesion to mammalian cells and neutralizes bacterial endo- and exotoxins .
Biochemical Pathways
Taurultam is a derivative of taurolidine, which exists in equilibrium with taurultam derivatives in a biological environment . The transformation of taurolidine to taurultam is described as a 2-step process without an energy barrier: formation of cationic taurolidine followed by a nucleophilic attack of O (hydroxyl) on the exocyclic C (methylene) . A concerted mechanism describes the further hydrolysis of the taurolidine derivative methylol-taurultam .
Pharmacokinetics
The pharmacokinetic profile of taurultam demonstrates a shorter half-life and lower systemic exposure than taurinamide . Shortening of infusion duration increases the maximum concentration (Cmax) and area under the curve (AUC) of taurultam .
Result of Action
The molecular and cellular effects of taurultam’s action include the inhibition of bacterial cell wall synthesis, leading to cell death . It also reduces bacterial adhesion to mammalian cells and neutralizes bacterial endo- and exotoxins . Furthermore, it has been shown to exert antineoplastic activity .
Action Environment
Taurultam’s action, efficacy, and stability are influenced by the biological environment. Taurolidine, from which taurultam is derived, is unstable in aqueous solution and breaks down into derivatives, including taurultam . These derivatives are thought to be responsible for the biological activity .
未来方向
属性
IUPAC Name |
1,2,4-thiadiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c6-8(7)2-1-4-3-5-8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGYJMFQWGPBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191968 | |
| Record name | Taurultam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taurultam | |
CAS RN |
38668-01-8 | |
| Record name | Taurultam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038668018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taurultam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-thiadiazinane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAURULTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX7OM008P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



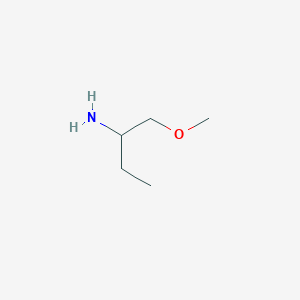

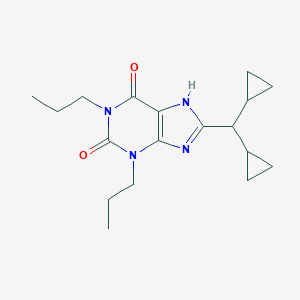
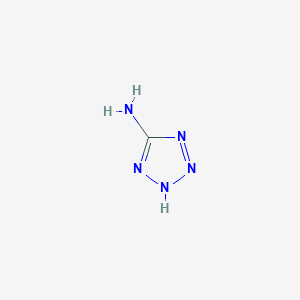

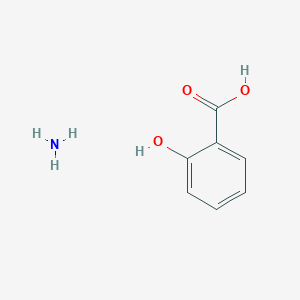

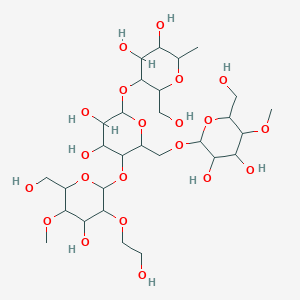
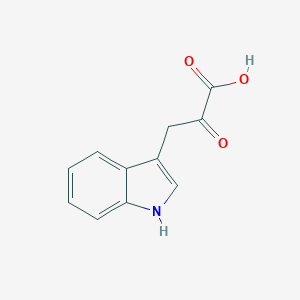
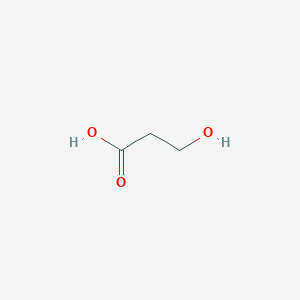
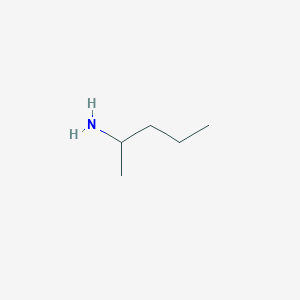
![9-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B145837.png)
